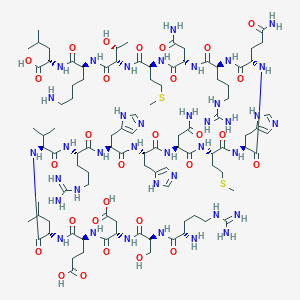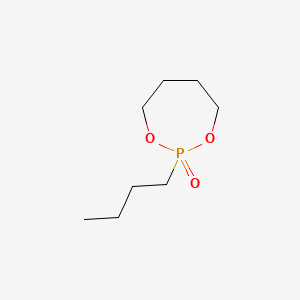
2-Butyl-1,3,2-dioxaphosphepane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound with the molecular formula C7H15O3P It is a member of the dioxaphosphepane family, characterized by a phosphorus atom bonded to two oxygen atoms and forming a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of butyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphepane ring structure. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
Applications De Recherche Scientifique
2-Butyl-1,3,2-dioxaphosphepane 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects. The specific pathways involved depend on the particular application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
- 1,3,2-Dioxaphospholane, 2-butyl-, 2-oxide
Uniqueness
2-Butyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific butyl group, which imparts distinct chemical properties compared to its analogs.
Propriétés
Numéro CAS |
116155-06-7 |
|---|---|
Formule moléculaire |
C8H17O3P |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2-butyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C8H17O3P/c1-2-3-8-12(9)10-6-4-5-7-11-12/h2-8H2,1H3 |
Clé InChI |
UOBGQXGBPNWUIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCP1(=O)OCCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


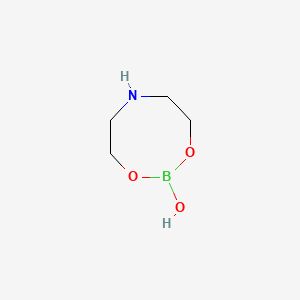

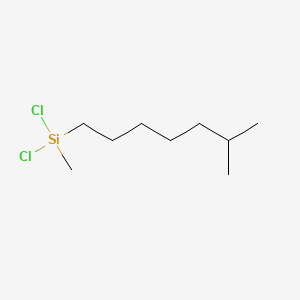

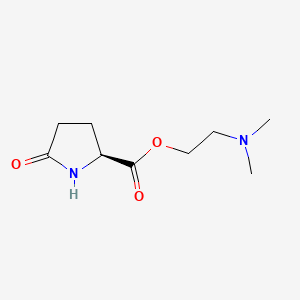
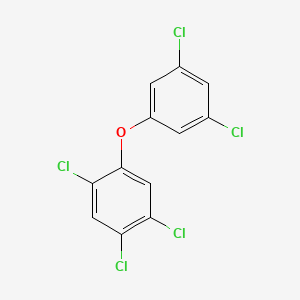

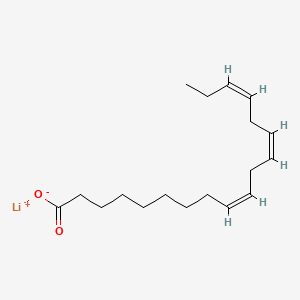

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
